Home > Products > Screening Compounds P111816 > Clemastine hydrochloride
Clemastine hydrochloride - 2648861-08-7

Clemastine hydrochloride

Catalog Number: EVT-6747982
CAS Number: 2648861-08-7
Molecular Formula: C21H27Cl2NO
Molecular Weight: 380.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of clemastine hydrochloride involves several steps that can vary based on the method used. One effective method includes:

  1. Preparation of Intermediate Compounds:
    • N-Methyl-2-(2-chloroethyl)pyrrolidine is synthesized by reacting N-methyl-2-(2-ethoxy)pyrrolidine with thionyl chloride in a dichloromethane solution at low temperatures, followed by evaporation of the solvent.
    • The next step involves the formation of clemastine succinate through a reaction between 1-(4-chlorophenyl)-1-phenylethanol and N-methyl-2-(2-chloroethyl)pyrrolidine in toluene with sodium amide as a base.
  2. Final Steps:
    • The clemastine succinate undergoes racemization and subsequent extraction with petroleum ether, followed by crystallization using a mixed solvent of acetone and water to yield clemastine fumarate.
    • Purification often involves recrystallization techniques to achieve high purity levels (99.5% or higher) .
Molecular Structure Analysis

Clemastine hydrochloride has a molecular formula of C21H26ClNC_{21}H_{26}ClN with a molecular weight of approximately 345.89 g/mol. Its structure features a pyrrolidine ring connected to a chlorophenyl group through an ethyl chain. The compound's three-dimensional conformation plays a crucial role in its biological activity.

Chemical Reactions Analysis

Clemastine hydrochloride participates in various chemical reactions primarily involving its functional groups:

  1. Hydrolysis: Clemastine can undergo hydrolysis under acidic or basic conditions, leading to the formation of its respective alcohols and amines.
  2. Oxidation: The presence of alkyl groups allows for potential oxidation reactions, which can modify its pharmacological properties.
  3. Complex Formation: Clemastine forms complexes with various ions and molecules, which can be exploited in drug delivery systems .
Mechanism of Action

Clemastine hydrochloride exerts its therapeutic effects by competitively inhibiting H1 histamine receptors. This blockade prevents histamine from exerting its physiological effects, such as vasodilation and increased vascular permeability, thereby alleviating symptoms associated with allergic reactions.

Key Mechanistic Data

  • Receptor Affinity: Clemastine shows high affinity for H1 receptors, leading to effective symptom relief.
  • Sedative Effects: Due to its lipophilicity, clemastine crosses the blood-brain barrier, resulting in central nervous system effects such as sedation .
Physical and Chemical Properties Analysis

Clemastine hydrochloride exhibits specific physical and chemical properties that influence its pharmaceutical applications:

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Very slightly soluble in water; soluble in organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The solubility and stability can vary significantly with pH adjustments during formulation processes.

Relevant analyses have indicated that clemastine undergoes minimal degradation under standard storage conditions but should be protected from light exposure .

Applications

Clemastine hydrochloride is widely utilized in clinical settings for:

  • Allergy Management: Effective in treating allergic rhinitis, conjunctivitis, and urticaria.
  • Sedation: Used preoperatively or for patients requiring sedation due to its central nervous system depressant effects.
  • Research Applications: Investigated for potential effects on drug transport mechanisms, particularly concerning P-glycoprotein expression .
Neuropharmacological Mechanisms of Clemastine Hydrochloride in Central Nervous System Disorders

Modulation of Oligodendrocyte Progenitor Cell Differentiation and Myelination Dynamics

Clemastine hydrochloride exerts profound effects on oligodendroglial lineage progression, significantly influencing developmental myelination and remyelination processes in neurological disorders. The drug accelerates the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes through multiple synergistic pathways:

  • Transcriptional Reprogramming: Clemastine downregulates inhibitors of oligodendrocyte differentiation (e.g., TOF, SOX6) while upregulating pro-differentiation transcription factors such as MYRF and NKX2.2. This shifts OPCs from a quiescent state toward a myelination-competent phenotype [2] [3].
  • Receptor Tyrosine Kinase Modulation: Enhanced signaling through platelet-derived growth factor receptor α (PDGFRα) and fibroblast growth factor receptor (FGFR) promotes OPC proliferation and survival, expanding the pool of cells available for differentiation [3].
  • Glutamate Receptor Dynamics: Clemastine extends the developmental window of NMDA receptor (NMDAR) surface expression on OPCs. This prolongation enhances activity-dependent myelination by maintaining OPC responsiveness to neuronal activity, a mechanism particularly evident in aging models where NMDARs typically decline [6].

Table 1: Clemastine-Induced Myelination Outcomes in Preclinical Models

Neurological Disorder ModelIntervention ProtocolKey Myelination OutcomesReference
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kg/day oral for 32 days↑ Mature oligodendrocytes, ↑ remyelination, ↓ axonal loss [2]
Lysolecithin-Induced Demyelination10 mg/kg/day gastric gavage for 14 days↑ Remyelination velocity, ↑ axon preservation [2]
APP/PS1 Alzheimer's Model10 mg/kg/day oral for 3-4 months↑ Myelin sheath thickness, ↓ OPC senescence [2] [3]
Neonatal Hypoxic Injury10 mg/kg/day oral for 7-8 days↑ OPC differentiation, ↑ functional recovery [2]

The clinical significance of these mechanisms is supported by phase II trial data demonstrating improved visual evoked potential (VEP) latencies in multiple sclerosis patients with optic neuritis. This functional improvement correlates with clemastine-induced remyelination in the visual pathway, providing translational validation of its effects on oligodendroglial dynamics [4].

Antagonism of Muscarinic Receptors (CHRM1) and Implications for Remyelination

Clemastine's identity as a potent muscarinic acetylcholine receptor (mAChR) antagonist, particularly targeting the M1 subtype (CHRM1), underpins its pro-myelinating efficacy. This mechanism operates through several interconnected pathways:

  • CHRM1-Mediated Differentiation Blockade: CHRM1 signaling normally suppresses oligodendrocyte differentiation through G-protein coupled inhibition of cyclic AMP accumulation. Clemastine antagonizes this receptor, thereby releasing the brake on differentiation and enabling OPC maturation [2] [3].
  • ERK1/2 Pathway Activation: CHRM1 antagonism disinhibits extracellular signal-regulated kinase (ERK) phosphorylation. Activated ERK1/2 translocates to the nucleus and promotes the expression of myelin-related genes (e.g., MBP, PLP1), facilitating structural myelination. In spinal cord injury models, clemastine-induced ERK1/2 activation enhances myelin wrapping around regenerating axons [2] [3].
  • Cross-Talk with Growth Factor Signaling: CHRM1 blockade synergizes with neurotrophic factors (BDNF, CNTF) to amplify oligodendroglial maturation. This interaction creates a permissive microenvironment for remyelination in chronic demyelinating conditions [3].

Table 2: CHRM1-Dependent Mechanisms of Clemastine in Remyelination

Biological SystemEffect of CHRM1 AntagonismFunctional Consequence
Intracellular Signaling↑ ERK1/2 phosphorylationTranscriptional activation of myelin genes
Cyclic Nucleotides↑ cAMP accumulationRelease of OPC differentiation blockade
Neuronal-Glial CommunicationEnhanced activity-dependent myelinationImproved conduction velocity in demyelinated axons
Cellular Metabolism↑ Mitochondrial respiration in oligodendrocytesIncreased energy production for myelin synthesis

The critical nature of CHRM1 modulation is demonstrated by studies showing that clemastine loses its pro-differentiation effects when administered alongside mAChR agonists or in CHRM1-knockout models [2]. This specificity highlights the central role of muscarinic signaling in clemastine's mechanism of action beyond its antihistaminic properties.

Microglial Polarization and Suppression of Neuroinflammatory Pathways

Clemastine significantly modulates neuroimmune responses by altering microglial activation states and suppressing pro-inflammatory signaling cascades. These immunomodulatory properties complement its direct effects on oligodendroglial cells:

  • Extracellular Signal-Regulated Kinase (ERK) Inhibition: Clemastine suppresses ERK phosphorylation in microglia, disrupting downstream production of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated microglia, clemastine reduces TNF-α, IL-1β, and IL-6 secretion by 50-70% through this mechanism [5].
  • Microglial Polarization Shift: The drug promotes a transition from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. This polarization shift increases expression of neuroprotective factors (IGF-1, GDNF) while decreasing production of reactive oxygen species and nitric oxide synthase [1] [9].
  • Toll-like Receptor (TLR) Pathway Interference: Clemastine inhibits MyD88-dependent TLR signaling, reducing NF-κB nuclear translocation and subsequent inflammatory gene expression. This pathway modulation is particularly relevant in autoimmune conditions like multiple sclerosis [5].

Table 3: Clemastine's Effects on Neuroinflammatory Mediators

Inflammatory PathwayEffect of ClemastineExperimental Evidence
Cytokine Production↓ TNF-α, IL-1β, IL-650-70% reduction in LPS-stimulated microglia
Chemokine Signaling↓ CCL2, CXCL10Reduced leukocyte infiltration in EAE models
Reactive Oxygen Species↓ iNOS, ↓ NO productionImproved redox balance in neurodegenerative models
Pattern Recognition Receptors↓ TLR4 surface expressionReduced microglial activation in response to DAMPs

In vivo studies using the SOD1(G93A) amyotrophic lateral sclerosis model demonstrate that clemastine treatment reduces microgliosis and shifts microglial gene expression toward neuroprotective profiles. This modulation correlates with enhanced motor neuron survival and delayed disease progression, indicating non-cell-autonomous neuroprotective effects [2] [5].

Impact on Neuronal Apoptosis and Autophagy Regulation in Neurodegenerative Models

Beyond glial modulation, clemastine directly influences neuronal survival pathways through regulation of apoptosis and autophagy, particularly in proteinopathic neurodegenerative conditions:

  • Autophagic Flux Enhancement: Clemastine activates autophagy initiation complexes through mammalian target of rapamycin (mTOR)-dependent and independent pathways. In Alzheimer's disease models, this effect reduces amyloid-β accumulation by increasing clearance of amyloid precursor protein (APP) metabolites [3].
  • BACE1 Downregulation: Through modulation of autophagic-lysosomal pathways, clemastine reduces β-site APP cleaving enzyme 1 (BACE1) activity. This enzymatic inhibition significantly decreases amyloidogenic processing of APP [2] [3].
  • Apoptosis Pathway Regulation: Clemastine reduces pro-apoptotic Bax/Bcl-2 ratios while inhibiting caspase-3 activation. This anti-apoptotic effect preserves neuronal integrity in ischemic and degenerative contexts [1] [3].

The therapeutic implications of autophagy modulation exhibit disease-specific nuances. In amyotrophic lateral sclerosis models, short-term clemastine treatment (50 mg/kg intraperitoneally for 80 days) enhances autophagy, reduces SOD1 aggregation, and extends survival. Conversely, prolonged administration (125 days) produces paradoxical effects, including impaired autophagic flux and accelerated neurodegeneration, highlighting the temporal complexity of autophagy modulation [2] [3].

Table 4: Neuroprotective Outcomes in Clemastine-Treated Neurodegenerative Models

Disease ModelPrimary PathologyClemastine Effects
APP/PS1 Alzheimer'sAmyloid-β accumulation↓ Aβ plaques, ↑ autophagy, ↓ BACE1 expression
SOD1(G93A) ALSSOD1 aggregationShort-term: ↓ misfolded SOD1, ↑ motor neuron survival; Long-term: impaired autophagy
Chronic HypoperfusionWhite matter ischemia↓ Oligodendrocyte apoptosis, ↑ remyelination
Perioperative Neurocognitive DisordersSurgery-induced neurodegeneration↓ Hippocampal apoptosis, ↓ Wnt/β-catenin hyperactivation

The convergence of clemastine's effects on autophagy, apoptosis, and proteostasis creates a multi-targeted neuroprotective profile. In perioperative neurocognitive disorder models, clemastine attenuates hippocampal neuronal apoptosis through inhibition of the Wnt/β-catenin pathway, preserving cognitive function after surgical stress [2] [3].

Properties

CAS Number

2648861-08-7

Product Name

Clemastine hydrochloride

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride

Molecular Formula

C21H27Cl2NO

Molecular Weight

380.3 g/mol

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1

InChI Key

ZLCKTGDSSBWLQE-MUCZFFFMSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.